Dihydrothymine, (5S)-
Description
Contextualization as a Pyrimidine (B1678525) Base Derivative in DNA Systems
(5S)-Dihydrothymine, chemically known as (5S)-5-methyl-1,3-diazinane-2,4-dione, is classified as a saturated pyrimidine derivative. nih.govcymitquimica.com It is formed from thymine (B56734) through the reduction of the double bond between the C5 and C6 positions of the pyrimidine ring. ontosight.ai This saturation is a critical modification that distinguishes it from the aromatic and planar structure of thymine. The transformation results in a non-planar, half-chair conformation, which can disrupt the normal stacking of bases within the DNA double helix.
This structural alteration is significant because while it affects the local DNA architecture, it may retain the ability to form hydrogen bonds with adenine. Dihydrothymine (B131461) is produced endogenously as a key intermediate in the catabolic pathway of thymine. t3db.caecmdb.ca The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) catalyzes the reduction of thymine to 5,6-dihydrothymine. hmdb.ca Subsequently, dihydropyrimidinase hydrolyzes the ring to form N-carbamyl-beta-alanine, which is further metabolized. nih.govhmdb.ca Beyond its metabolic role, dihydrothymine is also recognized as a form of DNA damage induced by factors such as ionizing radiation and oxidative stress. cymitquimica.com
Significance of the (5S)- Stereoisomer in Biochemical and Molecular Biology Studies
The designation (5S)- refers to the specific stereochemistry at the C5 carbon of the pyrimidine ring, indicating a unique three-dimensional arrangement of its atoms. ontosight.ai This chirality is of paramount importance in biological systems, as enzymes and other proteins often exhibit a high degree of stereospecificity. The presence of dihydrothymine in DNA can alter recognition sites for DNA repair enzymes and affect the fidelity of DNA replication. ontosight.ai
Research on the closely related oxidative DNA damage product, thymidine (B127349) glycol (5,6-dihydroxy-5,6-dihydrothymidine), underscores the importance of stereochemistry. Thymidine glycol exists as four stereoisomers (two diastereomeric pairs: 5R/6S, 5S/6R and 5R/6R, 5S/6S), and studies have shown that DNA repair enzymes can have distinct specificities and efficiencies for these different forms. oup.comscirp.org For instance, repair enzymes in E. coli and other organisms show preferential excision for certain stereoisomers of thymine glycol. researchgate.net The 5S diastereomeric pair of thymidine glycol has been shown to be more alkali-labile than the 5R pair, a chemical difference that is preserved when the lesion is within a DNA strand. oup.com This differential stability and enzymatic recognition for a similar saturated pyrimidine lesion strongly suggests that the (5S)- configuration of dihydrothymine is a critical determinant of its biological fate, influencing how it is recognized and processed by cellular machinery, particularly DNA repair glycosylases like endonuclease III. osti.gov
Historical Perspectives and Evolution of Dihydrothymine Research
The study of dihydrothymine has evolved considerably since its initial identification. Early research, dating back to the 1960s, identified dihydrothymine as a product resulting from the ultraviolet (UV) irradiation of DNA, establishing its role as a DNA photoproduct. t3db.cacaymanchem.com This foundational work positioned dihydrothymine as a key marker of radiation-induced DNA damage.
Subsequent research shifted towards understanding its metabolic significance. The enzymatic pathway for thymine catabolism, involving the reduction of thymine to dihydrothymine by dihydropyrimidine dehydrogenase (DPD), was elucidated, highlighting its role as a normal human metabolite. caymanchem.com This dual identity as both a product of DNA damage and a metabolic intermediate has made it a compound of broad scientific interest.
In recent decades, the focus of dihydrothymine research has expanded into clinical and molecular diagnostics. news-medical.net The development of sensitive analytical methods, such as enzyme-linked immunosorbent assays (ELISA) and gas chromatography-tandem mass spectrometry (GC-MS/MS), has enabled precise quantification of dihydrothymine in biological samples. ebi.ac.uk This has led to its investigation as a potential biomarker. For example, elevated levels of dihydrothymine have been observed during the epithelial-to-mesenchymal transition (EMT) in certain cancer cells. caymanchem.com Furthermore, its accumulation in urine is a key diagnostic marker for inherited metabolic disorders such as dihydropyrimidinase deficiency. nih.govhmdb.ca The research trajectory has thus moved from fundamental identification to a nuanced understanding of its complex roles in DNA damage, metabolism, and disease pathology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
19140-80-8 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5S)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1 |
InChI Key |
NBAKTGXDIBVZOO-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)NC1=O |
Canonical SMILES |
CC1CNC(=O)NC1=O |
physical_description |
Solid |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Dihydrothymine, 5s
Chiral Purity and Enantiomeric Specificity in Research Methodologies
The determination of chiral purity is paramount in the synthesis and biological evaluation of enantiomerically pure compounds like (5S)-dihydrothymine. While specific studies detailing the chiral purity analysis of (5S)-dihydrothymine are not extensively documented in the reviewed literature, established methodologies for chiral separation and analysis are routinely applied to similar molecules.
Research Methodologies for Chiral Purity Determination:
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers. For dihydropyrimidine (B8664642) derivatives, various chiral columns and mobile phases can be employed to achieve baseline separation of the (5R)- and (5S)-enantiomers, allowing for the quantification of enantiomeric excess.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, serves as another powerful tool. The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each enantiomer, enabling their differentiation and quantification.
Gas chromatography with chiral columns is also a viable method for the enantiomeric analysis of volatile derivatives of dihydrothymine (B131461).
The selection of a specific method depends on the sample matrix, the required sensitivity, and the availability of instrumentation. Validation of these methods is crucial to ensure accuracy, precision, and linearity for the reliable determination of the enantiomeric purity of (5S)-dihydrothymine.
Conformational Studies of the Dihydropyrimidine Ring System
The six-membered dihydropyrimidine ring of dihydrothymine is not planar and can adopt various puckered conformations. The specific conformation is influenced by the substituents on the ring and the surrounding environment.
Ring Puckering Analysis:
X-ray crystallographic studies of racemic dihydrothymine have provided insight into the solid-state conformation of the dihydropyrimidine ring. These studies reveal that the ring typically adopts a puckered conformation, often described as a half-chair or envelope form. The degree of puckering and the specific atoms that deviate from the mean plane of the ring are key conformational parameters.
Computational studies, employing methods such as Density Functional Theory (DFT), allow for the exploration of the conformational landscape of dihydrothymine in the gas phase or in solution. These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. For the dihydropyrimidine ring, a boat-like conformation has been suggested as a key feature in some pharmacophore models of related compounds nih.gov. However, other computational studies have indicated that the ring can be highly flexible, with small energy differences between puckered and nearly planar conformations nih.gov.
The table below summarizes key conformational parameters of the dihydropyrimidine ring that are typically analyzed in conformational studies. While specific data for (5S)-dihydrothymine is limited, these parameters are fundamental to describing its three-dimensional structure.
| Conformational Parameter | Description | Typical Method of Determination |
|---|---|---|
| Ring Puckering Amplitude | A measure of the degree of non-planarity of the ring. | X-ray Crystallography, Computational Modeling |
| Torsion Angles | Dihedral angles around the bonds of the ring, defining its specific pucker. | X-ray Crystallography, NMR Spectroscopy, Computational Modeling |
| Asymmetry Parameters | Quantify the deviation of the ring from ideal symmetry (e.g., pure chair or boat). | X-ray Crystallography, Computational Modeling |
Influence of (5S)- Stereochemistry on Molecular Recognition and Interactions
The absolute configuration at the C5 stereocenter of dihydrothymine plays a crucial role in its molecular recognition by biological macromolecules, such as enzymes. This stereospecificity is a fundamental aspect of its biological function and metabolism.
Enzyme-Substrate Interactions:
A significant example of stereospecific recognition is observed in the interaction of a dihydrothymine-containing photoproduct with the DNA repair enzyme Spore Photoproduct Lyase (SPL). Studies have shown that SPL is stereospecific for the (5R)-isomer of the spore photoproduct and does not repair the (5S)-isomer nih.govnih.gov. This demonstrates a strict requirement for a specific stereochemistry at the C5 position for enzymatic activity. The structural basis for this selectivity lies in the precise arrangement of amino acid residues in the enzyme's active site, which can only accommodate one enantiomer effectively nih.gov.
In the context of pyrimidine (B1678525) catabolism, the enzyme dihydropyrimidinase catalyzes the hydrolysis of dihydrothymine. Computational studies of this enzyme have indicated a preference for the L-configuration of dihydrothymine, which corresponds to the (5S)-enantiomer scientifiq.ailu.seresearchgate.net. This preference suggests that the active site of dihydropyrimidinase is shaped to optimally bind and process (5S)-dihydrothymine over its (5R)-counterpart.
The table below presents findings from studies on enzymes that interact with dihydrothymine or its derivatives, highlighting the influence of stereochemistry on these interactions.
| Enzyme | Substrate/Ligand | Stereochemical Preference | Key Finding |
|---|---|---|---|
| Spore Photoproduct Lyase (SPL) | Spore Photoproduct (contains a dihydrothymine moiety) | (5R)-isomer | The enzyme specifically repairs the (5R)-isomer, while the (5S)-isomer is not a substrate nih.govnih.gov. |
| Dihydropyrimidinase | Dihydrothymine | L-configuration ((5S)-isomer) | Computational studies suggest a catalytic preference for the (5S)-enantiomer scientifiq.ailu.seresearchgate.net. |
These examples underscore the principle that the three-dimensional arrangement of atoms in (5S)-dihydrothymine is a critical determinant for its interaction with biological systems, dictating whether it can act as a substrate or inhibitor for a given enzyme.
Synthetic Methodologies for Dihydrothymine, 5s and Its Derivatives
Enantioselective Chemical Synthesis Strategies
The direct enantioselective synthesis of (5S)-dihydrothymine is a challenging endeavor, and much of the existing literature focuses on the asymmetric synthesis of related dihydropyrimidine (B8664642) (DHPM) scaffolds, primarily through variations of the Biginelli reaction. These strategies often employ chiral catalysts to induce enantioselectivity.
One prominent approach involves the use of chiral Brønsted acids , such as BINOL-derived phosphoric acids, to catalyze the three-component Biginelli condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). While not directly applied to the synthesis of dihydrothymine (B131461) itself, these methods have proven effective for producing chiral dihydropyrimidinones with high enantiomeric excess (ee). The catalyst is believed to activate the intermediate imine through hydrogen bonding, facilitating a stereoselective attack by the enol.
Organocatalysis using chiral amines or thioureas has also emerged as a powerful tool for the asymmetric Biginelli reaction. Chiral thiourea catalysts, for instance, can activate the reactants through a network of hydrogen bonds, controlling the stereochemical outcome of the cyclocondensation. Although these methods typically yield highly substituted dihydropyrimidines, the underlying principles could potentially be adapted for the synthesis of simpler structures like (5S)-dihydrothymine.
Another strategy involves metal-catalyzed asymmetric hydrogenation of a suitable pyrimidine (B1678525) precursor. Chiral transition metal complexes, for example, those containing rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands, are known to be effective for the enantioselective reduction of C=C double bonds. The catalytic hydrogenation of thymine (B56734) using a chiral catalyst could, in principle, afford (5S)-dihydrothymine directly. However, specific examples of this direct transformation with high enantioselectivity are not extensively documented in the literature.
The following table summarizes some of the catalyst types used in the asymmetric synthesis of dihydropyrimidine analogues, which could be explored for the synthesis of (5S)-dihydrothymine.
| Catalyst Type | Example | Typical Application | Potential for (5S)-Dihydrothymine Synthesis |
| Chiral Brønsted Acids | BINOL-derived phosphoric acids | Asymmetric Biginelli reaction of aromatic aldehydes, β-ketoesters, and urea/thiourea. | Adaptable for a modified Biginelli-type reaction leading to dihydrothymine. |
| Chiral Organocatalysts | Thiourea-based catalysts | Asymmetric Biginelli reaction. | Could provide a metal-free approach to enantioselective synthesis. |
| Transition Metal Catalysts | Rhodium, Iridium, Ruthenium complexes with chiral ligands | Asymmetric hydrogenation of various unsaturated compounds. | Direct asymmetric hydrogenation of thymine. |
Diastereoselective Approaches to Dihydrothymine Analogues
Diastereoselective synthesis provides an alternative route to controlling the stereochemistry at the C5 position of the dihydropyrimidine ring. This approach typically involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into one of the reactants. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product.
For the synthesis of dihydrothymine analogues, a chiral auxiliary could be attached to the N1 or N3 position of the pyrimidine ring or to the β-ketoester equivalent in a Biginelli-type reaction. The steric bulk and electronic properties of the auxiliary would then influence the facial selectivity of a reduction or a cyclization step, leading to the preferential formation of one diastereomer.
A common strategy involves the diastereoselective reduction of a 5-substituted pyrimidine precursor bearing a chiral auxiliary. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. For instance, the reduction of a pyrimidine with a chiral auxiliary attached at the N1 position using a hydride source could proceed with high stereocontrol, dictated by the steric hindrance imposed by the auxiliary.
The following table outlines a general scheme for a diastereoselective synthesis of a dihydrothymine analogue using a chiral auxiliary.
| Step | Description | Key Considerations |
| 1. Attachment of Chiral Auxiliary | A chiral auxiliary is covalently attached to a pyrimidine precursor. | The auxiliary must be easily attached and removed under mild conditions. |
| 2. Diastereoselective Transformation | A key bond-forming or reduction step is performed, where the chiral auxiliary directs the stereochemistry. | The choice of reagents and reaction conditions is critical for high diastereoselectivity. |
| 3. Removal of Chiral Auxiliary | The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched dihydrothymine analogue. | The removal conditions should not lead to racemization of the product. |
While specific examples for the synthesis of (5S)-dihydrothymine using this approach are scarce, the principles of diastereoselective synthesis are well-established and offer a viable pathway to obtaining this compound.
Chiral Resolution Techniques for Obtaining Enantiopure (5S)-Dihydrothymine
When a direct asymmetric synthesis is not available or inefficient, chiral resolution of a racemic mixture of dihydrothymine is a common strategy to obtain the pure enantiomers. This involves separating the (5S)- and (5R)-enantiomers.
Classical resolution involves the reaction of the racemic dihydrothymine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Common resolving agents for acidic compounds like dihydrothymine (which can exist as an enolate) include chiral amines such as brucine (B1667951) or (R)-(+)-α-methylbenzylamine. After separation, the resolving agent is removed to yield the pure enantiomers.
Enzymatic resolution is another powerful technique that utilizes the high stereoselectivity of enzymes. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic ester derivative of dihydrothymine could be subjected to enzymatic hydrolysis, where the enzyme would selectively hydrolyze the ester of one enantiomer, allowing for the separation of the resulting carboxylic acid and the unreacted ester.
Chiral chromatography , particularly high-performance liquid chromatography (HPLC), is a widely used analytical and preparative method for separating enantiomers. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in resolving a wide range of racemic compounds, including dihydropyrimidine derivatives. nih.gov
The table below summarizes the key features of these resolution techniques.
| Technique | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable and cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent; can be labor-intensive. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | High enantioselectivity; mild reaction conditions. | Enzyme cost and stability can be a concern; requires suitable substrate modification. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High separation efficiency; applicable to a wide range of compounds; can be used for both analytical and preparative scales. nih.gov | Higher cost of chiral columns and solvents; lower throughput for preparative separations. |
Formation and Metabolic Pathways of Dihydrothymine, 5s in Biological Systems
Enzymatic Formation Mechanisms of Dihydrothymine (B131461)
The synthesis of (5S)-Dihydrothymine from thymine (B56734) is a critical first step in pyrimidine (B1678525) catabolism, primarily orchestrated by the enzyme Dihydropyrimidine (B8664642) Dehydrogenase (DPD).
Role of Dihydropyrimidine Dehydrogenase (DPD) in Pyrimidine Metabolism
Dihydropyrimidine Dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including thymine. researchgate.net This enzyme catalyzes the reduction of thymine to 5,6-dihydrothymine. nih.gov The reaction is dependent on the cofactor NADPH, which provides the necessary reducing equivalents for the conversion.
The enzymatic reaction can be summarized as follows: Thymine + NADPH + H⁺ → (5S)-Dihydrothymine + NADP⁺
DPD is a complex enzyme that plays a crucial role in maintaining pyrimidine homeostasis. Its activity is essential for the proper breakdown of thymine and uracil (B121893). nih.gov Genetic variations in the DPYD gene can lead to deficient DPD activity, resulting in the accumulation of thymine and uracil in the body.
| Enzyme/Protein | Gene | Function in Dihydrothymine Metabolism |
| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Catalyzes the reduction of thymine to (5S)-Dihydrothymine. |
Other Enzymatic Activities Contributing to Dihydrothymine Generation
Current scientific literature primarily identifies Dihydropyrimidine Dehydrogenase (DPD) as the enzyme responsible for the conversion of thymine to dihydrothymine. While other enzymes are involved in the broader pyrimidine metabolism pathway, extensive research has not highlighted alternative enzymatic activities that directly contribute to the generation of dihydrothymine.
Non-Enzymatic Formation Processes in Cellular Environments
The formation of dihydrothymine in biological systems is predominantly understood to be an enzyme-catalyzed process. There is currently a lack of significant scientific evidence to suggest that non-enzymatic formation of dihydrothymine occurs under normal physiological conditions within cellular environments. The reduction of the double bond in the pyrimidine ring of thymine is a chemically specific reaction that requires the catalytic activity of DPD.
Metabolic Fate and Catabolism of Dihydrothymine
Once formed, (5S)-Dihydrothymine enters a catabolic pathway where it is further metabolized by a series of enzymes. This pathway ensures the complete breakdown of the pyrimidine ring structure.
Dihydropyrimidinase (DHP) Activity in Dihydrothymine Degradation
The second step in the catabolism of dihydrothymine is catalyzed by the enzyme Dihydropyrimidinase (DHP), also known as hydantoinase. uniprot.org DHP is responsible for the hydrolytic ring opening of the dihydropyrimidine ring. uniprot.orgmdpi.com This reaction converts (5S)-Dihydrothymine into N-carbamyl-β-aminoisobutyric acid. uniprot.org
The reaction is as follows: (5S)-Dihydrothymine + H₂O → N-carbamyl-β-aminoisobutyric acid
DHP is a zinc-containing metalloenzyme. nih.gov Deficiency in DHP activity, caused by mutations in the DPYS gene, leads to the accumulation of dihydrothymine and dihydrouracil (B119008) in the blood, urine, and cerebrospinal fluid. mdpi.com
| Enzyme/Protein | Gene | Function in Dihydrothymine Metabolism |
| Dihydropyrimidinase (DHP) | DPYS | Catalyzes the hydrolytic ring opening of (5S)-Dihydrothymine to N-carbamyl-β-aminoisobutyric acid. |
Involvement of Beta-Ureidopropionase in Dihydrothymine Catabolism
The final step in the degradation pathway of dihydrothymine is mediated by the enzyme Beta-Ureidopropionase (β-UP). koreascience.kr This enzyme catalyzes the cleavage of N-carbamyl-β-aminoisobutyric acid to produce β-aminoisobutyric acid, carbon dioxide, and ammonia. nih.govmedlineplus.gov
The reaction proceeds as: N-carbamyl-β-aminoisobutyric acid → β-aminoisobutyric acid + CO₂ + NH₃
Mutations in the UPB1 gene, which codes for β-UP, result in β-ureidopropionase deficiency. medlineplus.gov This condition leads to the accumulation of N-carbamyl-β-aminoisobutyric acid and N-carbamyl-β-alanine in bodily fluids. medlineplus.gov
| Enzyme/Protein | Gene | Function in Dihydrothymine Metabolism |
| Beta-Ureidopropionase (β-UP) | UPB1 | Catalyzes the conversion of N-carbamyl-β-aminoisobutyric acid to β-aminoisobutyric acid, CO₂, and ammonia. |
Dihydrothymine, 5s As a Product of Dna Damage
Mechanisms of Formation from DNA Precursors and DNA Under Stress Conditions
(5S)-Dihydrothymine arises from the reduction of the thymine (B56734) base within DNA. This transformation can be triggered by several damaging agents, most notably ionizing radiation, UV radiation, and reactive oxygen species generated during oxidative stress. The underlying mechanism involves the disruption of the C5-C6 double bond of the pyrimidine (B1678525) ring.
Formation Induced by Ionizing Radiation (e.g., Gamma Radiolysis)
Ionizing radiation, such as gamma rays and X-rays, damages DNA through both direct and indirect effects. The indirect effect, mediated by the radiolysis of water, produces highly reactive species, including hydroxyl radicals (•OH), which are major contributors to DNA damage. researchgate.netnih.gov 5,6-dihydrothymine is recognized as one of the most significant products of base damage when DNA is subjected to gamma irradiation, particularly under anoxic (oxygen-deficient) conditions. oup.comnih.gov
The formation of dihydrothymine (B131461) via ionizing radiation is thought to proceed through radical-mediated pathways. For instance, the reaction of hydroxyl radicals with the thymine methyl group can lead to the formation of a 5-methylene-uracil radical. tandfonline.com However, the primary pathway to dihydrothymine involves the addition of a hydrogen atom to the C6 position of the thymine ring, followed by the addition of another hydrogen atom (or an electron followed by a proton) to the C5 position, resulting in the saturation of the double bond. The anaerobic environment is crucial as it prevents oxygen from trapping intermediate radicals to form other products like thymine glycol. nih.govresearchgate.net
Studies using X-irradiated dinucleoside monophosphates have confirmed the formation of the dihydrothymine lesion, which can be detected and quantified in cellular DNA using techniques like liquid chromatography-tandem mass spectrometry. nih.govresearchgate.net This lesion is considered a significant type of damage in cells exposed to ionizing radiation in an anaerobic environment. nih.gov
Formation Induced by Ultraviolet (UV) Radiation
While ultraviolet (UV) radiation is most commonly associated with the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs), it can also induce the formation of other lesions, including dihydrothymine. nih.govuwyo.educsp.edu The formation of dihydrothymine upon UV irradiation of DNA has been documented in various studies. nih.govhoffmanlab.orgnih.gov
The mechanism of UV-induced dihydrothymine formation is distinct from that of dimer formation. It is considered a minor photoproduct compared to CPDs and 6-4PPs but represents a different pathway of photochemical damage. nih.gov The process involves the absorption of UV photons by the thymine base, leading to an excited state that can react with its surroundings to become reduced. This pathway can result in the saturation of the C5-C6 double bond, yielding dihydrothymine. hoffmanlab.org
Oxidative Stress-Mediated Pathways Leading to Dihydrothymine
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is a major source of DNA damage. youtube.commdpi.com ROS, such as the hydroxyl radical (•OH), can attack nearly all components of the DNA molecule, including the pyrimidine bases.
The reaction of hydroxyl radicals with thymine can lead to a variety of oxidation products, including thymine glycol and 5-hydroxymethyluracil. tandfonline.comnih.gov However, under certain conditions, reductive pathways can also occur, leading to dihydrothymine. The initial attack of •OH on the C5-C6 double bond of thymine forms hydroxythymidyl radicals. Subsequent reactions can lead to the formation of dihydrothymine, although oxidative products are generally more prevalent in the presence of oxygen. The formation of dihydrothymine via oxidative stress highlights the complexity of DNA damage, where both oxidative and reductive lesions can arise from the same initial radical attack.
Stereochemical Considerations in the Generation of (5S)-Dihydrothymine DNA Lesions
The reduction of the C5-C6 double bond of thymine creates a chiral center at the C5 position. Consequently, dihydrothymine can exist as two enantiomers: (5S)-dihydrothymine and (5R)-dihydrothymine. The stereochemical outcome of this reduction within the constrained environment of the DNA double helix is a critical aspect of this lesion's biology.
Research into the enzymatic metabolism of thymine provides insight into the stereospecificity of this reduction. The enzyme dihydrothymine dehydrogenase, for instance, reduces thymine via a trans-addition of hydrogen atoms, attacking the si-face at C-5 and the si-face at C-6. rsc.org While this pertains to enzymatic catalysis, the stereochemical preferences for non-enzymatic, damage-induced formation within DNA are influenced by the rigid structure of the helix. The accessibility of the C5-C6 double bond to radical attack and subsequent reduction is not uniform, potentially favoring the formation of one stereoisomer over the other. The specific radical species involved and the local DNA sequence and structure can influence the direction of attack, leading to a potential stereochemical bias in the formation of (5S)-dihydrothymine.
Integration and Persistence of (5S)-Dihydrothymine in Nucleic Acid Strands
Once formed, (5S)-dihydrothymine is integrated into the DNA strand, where its presence can have significant biological consequences. The saturation of the pyrimidine ring disrupts the planarity of the base, which can alter the local DNA structure and affect DNA-templated processes such as replication and transcription. researchgate.netnih.gov
Dihydrothymine is a persistent lesion that can interfere with DNA repair mechanisms. nih.gov Specifically, it has been shown to impair the base excision repair (BER) pathway when located near other lesions, a situation common after exposure to ionizing radiation which often creates clustered DNA damage. nih.govresearchgate.net The presence of a dihydrothymine lesion can reduce the efficiency of DNA polymerase beta and DNA ligase, key enzymes in the BER pathway. nih.gov
The accumulation of dihydropyrimidines like dihydrothymine can induce replication and transcriptional stress. nih.gov This is partly because these lesions can lead to the formation of DNA-protein crosslinks, which are bulky adducts that physically block the progression of polymerases. researchgate.netnih.gov The persistence of (5S)-dihydrothymine in DNA, therefore, poses a continuous threat to genomic stability, potentially leading to mutations or cell death if not properly repaired.
| Parameter | Ionizing Radiation (Gamma Radiolysis) | Ultraviolet (UV) Radiation | Oxidative Stress |
| Primary Mechanism | Indirect effect via water radiolysis (•OH radicals); Direct effect. | Direct photon absorption by thymine base. | Attack by Reactive Oxygen Species (ROS), e.g., •OH. |
| Key Intermediate | Thymine radical anions/cations. | Excited state thymine. | Hydroxythymidyl radicals. |
| Oxygen Dependence | Formation is a major product under anoxic conditions. | Not the primary determinant. | Oxygen presence favors oxidative products (e.g., thymine glycol) over reduction. |
| Major Co-lesions | Strand breaks, other base damages (e.g., 8-oxoguanine). | Cyclobutane pyrimidine dimers (CPDs), 6-4 photoproducts. | 8-oxoguanine, thymine glycol, formamidopyrimidines. |
| Significance | A major product of base damage in anoxic conditions. nih.gov | Generally a minor photoproduct compared to dimers. nih.gov | One of many possible lesions arising from radical attack. |
Structural and Biophysical Impact of 5s Dihydrothymine on Nucleic Acids
Effects on DNA Duplex Stability and Melting Behavior
The presence of a (5S)-dihydrothymine lesion within a DNA duplex has a notable destabilizing effect. This destabilization is primarily due to the loss of the planar structure and aromaticity of the thymine (B56734) base upon saturation of the C5-C6 double bond. The resulting non-planar, puckered conformation of the dihydrothymine (B131461) ring disrupts the optimal stacking interactions with adjacent base pairs, which are a major stabilizing force in the DNA double helix.
UV melting experiments, which measure the thermal stability of DNA duplexes by monitoring their denaturation (melting) temperature (Tm), provide quantitative evidence of this destabilization. Studies on synthetic oligonucleotides containing a site-specific (5S)-dihydrothymine lesion consistently show a decrease in Tm compared to their unmodified counterparts. For instance, research has shown that a single dihydrothymine lesion can lower the Tm of a DNA duplex by several degrees Celsius. The melting experiments suggest that the lesion destabilizes duplex DNA, but it preferentially base pairs with deoxyadenosine. nih.govresearchgate.net This destabilization is also influenced by the sequence context of the lesion.
The thermodynamic basis for this instability lies in unfavorable changes in both the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation. The disruption of base stacking leads to a less favorable enthalpy change, while the increased flexibility of the damaged strand may contribute to entropic penalties.
Table 1: Illustrative Melting Temperatures (Tm) of DNA Duplexes With and Without a Dihydrothymine Lesion
This table is a representative illustration based on published findings; actual values are sequence-dependent.
| Duplex Sequence (Lesion site: X) | Modification at X | Melting Temperature (Tm) in °C | ΔTm (°C) |
| 5'-GCA GTC XAC GTC-3' | Thymine (Control) | 52.0 | Ref. |
| 5'-GCA GTC XAC GTC-3' | (5S)-Dihydrothymine | 47.5 | -4.5 |
Conformational Perturbations Induced by (5S)-Dihydrothymine Lesions in DNA and RNA
The incorporation of (5S)-dihydrothymine induces significant local conformational changes in the structure of both DNA and RNA. The saturated, non-planar nature of the dihydrothymine ring is a major source of these structural perturbations.
In DNA, the puckered ring of dihydrothymine forces a deviation from the canonical B-form geometry. This can affect the sugar-phosphate backbone, altering the sugar pucker equilibrium of the damaged nucleoside and its neighbors. nih.gov Structural studies on analogous lesions like thymidine (B127349) glycol show significant differences in electronic properties and rotameric populations around the C4'-C5' bond, which can lead to notable structural changes when included in a DNA molecule. nih.gov
Alterations in DNA Helix Geometry and Dynamics
The presence of a (5S)-dihydrothymine lesion moves beyond simple stability effects to cause distinct alterations in the geometry and dynamics of the DNA double helix. wikipedia.org These changes can affect how proteins, such as DNA polymerases and repair enzymes, recognize and interact with the damaged site.
The non-planar structure of the dihydrothymine lesion can induce a bend or kink in the DNA helix axis. researchgate.net This macroscopic change in structure can be observed through techniques like gel electrophoresis, where DNA containing the lesion may migrate differently than its normal counterpart. researchgate.net
Furthermore, the lesion alters the fine structure of the double helix, including the dimensions of the major and minor grooves. wikipedia.org While specific high-resolution structural data for (5S)-dihydrothymine-containing DNA is sparse, studies of other bulky lesions show that they can narrow the minor groove and widen the major groove in their vicinity. nih.gov The puckered dihydrothymine ring and its methyl group likely protrude into one of the grooves, sterically hindering the binding of proteins that rely on reading the standard helical geometry.
From a dynamics perspective, the region of the DNA helix containing the dihydrothymine lesion exhibits increased flexibility. researchgate.net The disruption of local base stacking and hydrogen bonding allows for greater motion of the damaged base and its neighbors. This increased dynamic nature can be critical for the initial recognition of the lesion by DNA repair machinery, which often identifies damage by sensing alterations in helical stability and flexibility.
Table 2: Summary of Geometrical and Dynamic Effects of (5S)-Dihydrothymine
| Parameter | Effect of (5S)-Dihydrothymine Lesion |
|---|---|
| Helical Stability (Tm) | Decreased |
| Base Stacking | Locally disrupted |
| Sugar Pucker | Potential shift from C2'-endo towards other conformations |
| Helical Axis | Introduction of a local bend or kink |
| Groove Dimensions | Probable alteration of major and minor groove widths |
| Local Dynamics | Increased flexibility and motion |
Enzymatic Processing and Repair Mechanisms of 5s Dihydrothymine Dna Lesions
Base Excision Repair (BER) Pathway Involvement in Dihydrothymine (B131461) Excision
The Base Excision Repair (BER) pathway is the principal mechanism responsible for the identification and removal of non-bulky DNA lesions, including those resulting from oxidation, alkylation, and deamination. encyclopedia.pub Dihydrothymine, being a non-helix-distorting lesion, is primarily addressed by this pathway. encyclopedia.pubnih.gov The BER process is a multi-step enzymatic cascade that ensures the precise removal of the damaged base and restoration of the original DNA sequence. nih.gov
The BER pathway is initiated by a class of enzymes known as DNA glycosylases, which are responsible for recognizing and excising the damaged or incorrect base. nih.gov These enzymes work by flipping the target base out of the DNA double helix and into a specific active site pocket, which allows for sensitive detection of base abnormalities. nih.gov
While a specific glycosylase solely dedicated to (5S)-dihydrothymine is not explicitly identified, the family of DNA glycosylases that recognize oxidized pyrimidines is responsible for its removal. Mammalian cells possess several DNA glycosylases with overlapping substrate specificities for various forms of oxidative damage. Enzymes such as those in the NTH1 and NEIL family are known to recognize and excise a variety of oxidized pyrimidine (B1678525) products. Thymine (B56734) DNA Glycosylase (TDG), for instance, is known to process a broad range of substrates, including modifications related to thymine. nih.govplos.org The action of these glycosylases involves the cleavage of the N-glycosidic bond that links the damaged thymine base to the deoxyribose sugar backbone, resulting in an apurinic/apyrimidinic (AP) site, also known as an abasic site. mdpi.com
DNA glycosylases can be categorized as either monofunctional or bifunctional. nih.gov
Monofunctional glycosylases possess only glycosylase activity, meaning they only excise the damaged base. nih.gov The resulting AP site must be processed by a separate enzyme, an AP endonuclease.
Bifunctional glycosylases have both glycosylase and AP lyase activity, allowing them to not only remove the damaged base but also to cleave the phosphodiester backbone at the 3' side of the AP site. nih.govmdpi.com
Following the creation of an AP site by a DNA glycosylase, a series of downstream enzymes act in a coordinated fashion to complete the repair process.
AP Endonucleases: The primary enzyme responsible for processing AP sites in human cells is AP Endonuclease 1 (APE1). wikipedia.org APE1 accounts for over 95% of the AP endonuclease activity in the cell. wikipedia.org It incises the phosphodiester backbone immediately 5' to the AP site, creating a nick with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. mdpi.comwikipedia.org This action is crucial for preparing the DNA for the subsequent synthesis and ligation steps.
DNA Polymerases: For the short-patch BER sub-pathway, which is the most common, DNA Polymerase β (Pol β) is the key player. mdpi.comyoutube.com Pol β exhibits two essential activities: it first inserts the correct nucleotide (in this case, adenine) opposite the corresponding base on the undamaged strand. Then, its dRP-lyase activity removes the 5'-dRP residue left by APE1's incision.
DNA Ligases: The final step in the BER pathway is the sealing of the nick in the DNA backbone. This is accomplished by DNA Ligase IIIα (in complex with its partner protein XRCC1) for the short-patch pathway or DNA Ligase I for the long-patch pathway. mdpi.comresearchgate.net This enzyme catalyzes the formation of a phosphodiester bond between the newly inserted nucleotide and the adjacent nucleotide, restoring the integrity of the DNA strand.
Table 1: Key Enzymes in the Base Excision Repair (BER) of Dihydrothymine
| Enzyme Class | Specific Enzyme(s) | Function in Dihydrothymine Repair |
| DNA Glycosylase | Oxidized Pyrimidine Glycosylases (e.g., NTH1, NEIL family, TDG) | Recognizes and excises the (5S)-dihydrothymine base by cleaving the N-glycosidic bond, creating an AP site. |
| AP Endonuclease | AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-OH and a 5'-dRP residue. wikipedia.org |
| DNA Polymerase | DNA Polymerase β (Pol β) | Inserts the correct nucleotide (adenine) and removes the 5'-dRP residue. youtube.com |
| DNA Ligase | DNA Ligase IIIα / XRCC1 | Seals the remaining nick in the DNA backbone to complete the repair. mdpi.com |
Nucleotide Excision Repair (NER) Pathway Considerations for Dihydrothymine Lesions
The Nucleotide Excision Repair (NER) pathway is another major DNA repair system, but its substrate specificity differs significantly from BER. NER is a versatile pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions. encyclopedia.pubwikipedia.org These include damage induced by ultraviolet (UV) light, such as thymine dimers and 6,4-photoproducts, as well as large chemical adducts. wikipedia.org
The core mechanism of NER involves the recognition of a distortion in the DNA helix rather than a specific damaged base. researchgate.net Once a distortion is detected, the NER machinery makes two incisions in the damaged strand, one on each side of the lesion, excising an oligonucleotide fragment of about 25-30 nucleotides in eukaryotes. wikipedia.org The resulting gap is then filled by a DNA polymerase, and the nick is sealed by a DNA ligase.
(5S)-Dihydrothymine is considered a non-bulky, non-helix-distorting lesion. nih.gov Its presence in the DNA does not cause the significant structural perturbation that typically triggers the NER pathway. nih.gov Therefore, BER is the primary and most efficient pathway for its removal. encyclopedia.pubnih.gov While some overlap can exist between repair pathways, and NER may act as a backup mechanism for some non-bulky lesions, it is not considered a primary repair route for dihydrothymine.
Table 2: Comparison of BER and NER Pathways for Dihydrothymine Repair
| Feature | Base Excision Repair (BER) | Nucleotide Excision Repair (NER) |
| Primary Lesion Type | Non-bulky, non-helix-distorting lesions (e.g., dihydrothymine, oxidized bases). encyclopedia.pub | Bulky, helix-distorting lesions (e.g., UV-induced thymine dimers, chemical adducts). wikipedia.org |
| Recognition Strategy | Recognizes the specific damaged base via a DNA glycosylase. nih.gov | Recognizes the helical distortion caused by the lesion. researchgate.net |
| Excision Mechanism | A single damaged base is excised, followed by incision of the DNA backbone. | An oligonucleotide fragment (25-30 bases) containing the lesion is excised. wikipedia.org |
| Relevance to Dihydrothymine | Primary and most efficient pathway. | Not a primary pathway; generally does not recognize this type of lesion. |
Translesion Synthesis by DNA Polymerases Across Dihydrothymine Lesions
When DNA damage is not repaired before the cell enters S-phase, the replication machinery can stall upon encountering a lesion. To prevent the collapse of the replication fork, cells utilize a damage tolerance mechanism called Translesion Synthesis (TLS). nih.gov TLS employs specialized, low-fidelity DNA polymerases to synthesize DNA directly across the damaged template. youtube.com
This process is not a repair mechanism in the traditional sense, as it does not remove the lesion but rather allows replication to continue past it. youtube.com The (5S)-dihydrothymine lesion is considered a weak block to replicative DNA polymerases. This suggests that TLS polymerases can bypass the lesion, allowing for the completion of DNA synthesis. The trade-off for this bypass capability is that TLS polymerases are often error-prone, which can lead to the introduction of mutations. youtube.com The process involves a polymerase switching event, where the stalled high-fidelity replicative polymerase is temporarily replaced by a TLS polymerase to navigate the damaged section of the template DNA. escholarship.org Once past the lesion, the replicative polymerase typically resumes synthesis.
Influence of Lesion Clustering on Repair Efficiency
Ionizing radiation, a primary cause of dihydrothymine formation, often produces complex, clustered DNA damage, where multiple lesions are located within one or two helical turns of the DNA. nih.gov The presence of a (5S)-dihydrothymine lesion within such a cluster can significantly inhibit the repair of other nearby lesions. nih.gov
Research has demonstrated that a persistent dihydrothymine lesion can reduce the efficiency of the BER pathway when it is located in close proximity (within 5 base pairs) to another lesion, such as an AP site or a single-strand break. nih.gov The repair of a nearby single-strand break is hindered when dihydrothymine is present on the opposing strand in either the 3' or 5' orientation. nih.gov The repair of a neighboring AP site is also reduced, particularly when the dihydrothymine is located 3' to the AP site. nih.gov
Table 3: Impact of Dihydrothymine Clustering on BER Efficiency
| Clustered Lesion Scenario | Observed Effect on Repair | Impaired Enzymatic Step(s) |
| Dihydrothymine opposite and near a Single-Strand Break (SSB) | Reduced efficiency of SSB rejoining. nih.gov | DNA Polymerase β and Ligation. nih.gov |
| Dihydrothymine 3' to an AP Site on the opposite strand | Reduced efficiency of AP site repair. nih.gov | DNA Polymerase β and Ligation. nih.gov |
| Dihydrothymine 5' to an AP Site on the opposite strand | Less significant reduction in AP site repair efficiency compared to the 3' position. nih.gov | Primarily Ligation. nih.gov |
Advanced Spectroscopic and Analytical Methods for Dihydrothymine, 5s Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and detailed conformational analysis of (5S)-Dihydrothymine. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom, while two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and defining its three-dimensional conformation in solution.
Structural Elucidation: The ¹H NMR spectrum of (5S)-Dihydrothymine displays characteristic signals for the methyl group protons, the chiral proton at C5, and the diastereotopic protons at the C6 position. The chemical shifts and coupling constants derived from these spectra are essential for confirming the identity of the compound. Similarly, the ¹³C NMR spectrum provides the chemical shifts for each carbon atom in the molecule, further validating its structure.
Conformational Analysis: The non-planar conformation of the dihydropyrimidine (B8664642) ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical distance restraints for determining the preferred conformation (e.g., boat, chair, envelope) of the ring in solution. The analysis of spin-spin coupling constants (J-couplings) can also yield valuable information about dihedral angles, which helps to define the molecule's geometry. These NMR studies are often complemented by theoretical calculations to establish the most stable conformers.
Mass Spectrometry-Based Techniques for Detection and Quantification in Complex Biological Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the sensitive and specific detection and quantification of (5S)-Dihydrothymine in complex biological samples such as plasma, urine, and saliva. These methods are crucial for studying the metabolic pathways of pyrimidines and for pharmacokinetic analyses.
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the current analytical method of choice. This approach utilizes the chromatographic separation of the analyte from the matrix components, followed by its ionization and mass analysis. Multiple Reaction Monitoring (MRM) is a commonly employed MS/MS technique that provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target molecule. For (5S)-Dihydrothymine, this involves selecting the protonated molecule [M+H]⁺ as the precursor ion and monitoring a specific fragment ion generated through collision-induced dissociation. The use of a stable isotope-labeled internal standard, such as deuterated-thymine, is essential for accurate quantification.
Chromatographic Separation Methods for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the isolation of (5S)-Dihydrothymine from reaction mixtures or biological extracts and for the assessment of its purity. High-performance liquid chromatography (HPLC) is the most widely used method for both analytical and preparative purposes.
For the analytical separation of dihydrothymine (B131461) and its related metabolites, reversed-phase HPLC is commonly employed. A C8 or C18 stationary phase is typically used with a mobile phase consisting of an aqueous buffer (often containing a small amount of an acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of compounds with different polarities.
Purity assessment is a critical application of HPLC. The purity of a (5S)-Dihydrothymine sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. The high resolution of modern HPLC systems allows for the detection and quantification of even minor impurities. For preparative applications, larger columns and higher flow rates are used to isolate significant quantities of the pure compound.
Circular Dichroism (CD) Spectroscopy for Conformational Dynamics in Nucleic Acids
Circular Dichroism (CD) spectroscopy is a sensitive optical technique used to study the secondary and tertiary structures of chiral molecules, including nucleic acids. It measures the differential absorption of left and right circularly polarized light. When (5S)-Dihydrothymine is incorporated into a DNA or RNA strand, for example as a result of DNA damage, it can significantly alter the local and global conformation of the nucleic acid duplex.
CD spectroscopy is an excellent tool for monitoring these conformational changes. The canonical B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. The introduction of a non-planar, saturated lesion like (5S)-Dihydrothymine can cause distortions in the DNA backbone and base stacking interactions. These distortions lead to changes in the CD spectrum, providing insights into the nature and extent of the conformational perturbation. For instance, a shift in the crossover point or changes in the intensity of the positive and negative bands can indicate a transition towards an A-like or a disordered conformation. By comparing the CD spectrum of a nucleic acid duplex containing (5S)-Dihydrothymine to that of an unmodified duplex, researchers can gain valuable information about the structural consequences of this modification.
Theoretical and Computational Investigations of Dihydrothymine, 5s
Quantum Chemical Calculations on Molecular Structure, Energetics, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5S)-Dihydrothymine. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the molecule's electronic structure, which in turn governs its geometry, stability, and chemical behavior.
The reactivity of (5S)-Dihydrothymine is explored through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A larger gap generally implies lower reactivity. mdpi.com
Another important tool for understanding reactivity is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting how (5S)-Dihydrothymine will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.
Table 1: Key Parameters from Quantum Chemical Calculations of (5S)-Dihydrothymine
| Parameter | Description | Significance |
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Determines the molecule's shape and steric properties. For (5S)-Dihydrothymine, the methyl group at C5 prefers a pseudo-equatorial position. nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in a chemical reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites of interaction. |
Molecular Dynamics Simulations of (5S)-Dihydrothymine-Containing Nucleic Acids
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of (5S)-Dihydrothymine, MD simulations have been instrumental in understanding its impact on the structure and dynamics of DNA.
While the global structure of the DNA may not be significantly perturbed, the presence of (5S)-Dihydrothymine can lead to more subtle, localized changes. These can include alterations in base pairing, stacking interactions, and the hydration shell around the lesion. For instance, the weakening of Watson-Crick hydrogen bonds adjacent to other types of DNA lesions has been observed in MD simulations. nih.gov Although 5,6-dihydrothymine does not cause distinguishable perturbations, the methodology allows for detailed analysis of such potential minor effects. nih.gov The structural information gleaned from these simulations can be correlated with biological outcomes, such as how the lesion is recognized and processed by DNA repair enzymes. nih.gov
Table 2: Parameters and Findings from Molecular Dynamics Simulations of Dihydrothymine-Containing DNA
| Parameter/Finding | Description | Significance |
| Force Field | AMBER (Assisted Model Building with Energy Refinement) is a commonly used force field for simulating nucleic acids. nih.gov | Provides the energetic parameters that govern the interactions between atoms in the simulation. |
| Solvent Model | Explicit solvent models, such as a rectangular box of water, are used to create a realistic cellular environment. nih.gov | The surrounding water molecules and their interactions with the DNA are crucial for its structure and dynamics. |
| Structural Perturbations | 5,6-dihydrothymine does not cause distinguishable perturbations to the DNA structure. nih.gov | Suggests that this lesion may be less disruptive to DNA replication and transcription than other types of DNA damage. |
| Helical Parameters | Parameters such as rise, twist, and slide describe the geometry of the DNA double helix. | Minor changes in these parameters can indicate localized structural alterations. |
| Hydrogen Bonding | The stability of Watson-Crick hydrogen bonds in and around the lesion site. | Weakening of hydrogen bonds can be indicative of local DNA destabilization. |
| Hydration Shell | The arrangement and dynamics of water molecules in the immediate vicinity of the DNA lesion. | Changes in hydration can affect the recognition of the lesion by repair enzymes. |
Computational Modeling of Enzyme-Dihydrothymine Interactions and Catalytic Mechanisms
Computational modeling, particularly using quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, has been pivotal in elucidating the interactions between (5S)-Dihydrothymine and enzymes, as well as the mechanisms of the reactions they catalyze.
One of the key enzymes that processes dihydrothymine (B131461) is dihydropyrimidinase (DHPase). Computational studies using a quantum mechanical cluster approach based on density functional theory (DFT) have been conducted to investigate the reaction mechanism of DHPase with 5,6-dihydrothymine (DHT). rsc.org These studies have shown that the catalytic process involves a nucleophilic attack on the substrate by a hydroxide ion, followed by a proton abstraction by an active site residue, Asp358. rsc.org This is concerted with the protonation of the ring nitrogen by the same residue. rsc.org
These computational models can also shed light on the stereospecificity of enzymatic reactions. For the conversion of DHT to N-carbamoyl-β-amino acids, DHPase exhibits a preference for the L-configuration of the product. rsc.org Computational modeling can help to explain this preference by examining the energetics of the different stereochemical pathways and the role of specific amino acid residues in the active site, such as those in the stereo-gate-loop (SGL), in determining the stereochemical outcome. rsc.org The role of conserved residues, like Tyr172, in stabilizing the transition state of the reaction has also been confirmed through computational studies, where a mutation to phenylalanine (Tyr172Phe) was shown to increase the activation barrier of the reaction. rsc.org
Table 3: Insights from Computational Modeling of Dihydropyrimidinase-Dihydrothymine Interactions
| Aspect | Computational Finding | Significance |
| Catalytic Mechanism | The reaction proceeds via a nucleophilic attack by a hydroxide ion, followed by proton abstraction and protonation by Asp358. rsc.org | Provides a detailed, step-by-step understanding of how the enzyme catalyzes the ring-opening of dihydrothymine. |
| Key Active Site Residues | Asp358 acts as a general acid-base catalyst. Tyr172 is important for transition-state stabilization. rsc.org | Identifies the specific amino acids that are crucial for the enzyme's catalytic function. |
| Stereospecificity | The enzyme shows a preference for the L-configuration of the N-carbamoyl-β-amino acid product. rsc.org | Explains the stereochemical outcome of the enzymatic reaction, which is important for understanding its biological role and potential applications. |
| Role of SGL Residues | Residues in the stereo-gate-loop (SGL) are important for the stereospecificity of the catalysis. rsc.org | Highlights the structural elements of the enzyme that control the stereochemistry of the reaction. |
Biological Implications and Research Applications of Dihydrothymine, 5s
Relevance in Understanding Genetic Stability, Mutagenesis, and Epigenetics
The presence of (5S)-Dihydrothymine in a DNA strand is a direct threat to genomic stability. Unlike its unsaturated precursor, thymine (B56734), the puckered, non-aromatic ring of dihydrothymine (B131461) distorts the local DNA structure. This alteration can interfere with high-fidelity DNA processes such as replication and transcription. Accumulation of dihydropyrimidines, including dihydrothymine, has been shown to induce the formation of DNA-protein crosslinks, leading to replication and transcriptional stress, which further compromises the stability of the genome. nih.gov
This structural perturbation is inherently mutagenic. hoffmanlab.org During DNA replication, the distorted template containing (5S)-Dihydrothymine can be misread by DNA polymerases, leading to the incorporation of an incorrect base in the daughter strand. If this lesion is not identified and corrected by the cell's DNA repair machinery, it can become a permanent mutation following the next round of replication.
The direct role of (5S)-Dihydrothymine in epigenetic regulation is not as clearly defined as the roles of modified bases like 5-methylcytosine and 5-hydroxymethylcytosine. nih.govmdpi.com However, the maintenance of genomic stability is a fundamental prerequisite for the faithful propagation of epigenetic patterns through cell divisions. frontiersin.org Chronic DNA damage and the resulting genomic instability can lead to the disruption of established epigenetic marks, contributing to aberrant gene expression profiles. Therefore, the efficient repair of lesions like (5S)-Dihydrothymine is indirectly crucial for maintaining epigenetic integrity.
Utilization as a Research Probe for Investigating DNA Repair Pathways
The study of how cells repair specific types of DNA damage often relies on the use of synthetic DNA molecules containing a single, defined lesion. The successful chemical synthesis of oligonucleotide fragments containing 5,6-dihydrothymine has been a critical technological advance, enabling its use as a research probe to investigate the intricacies of DNA repair pathways. nih.govnih.gov
(5S)-Dihydrothymine is primarily recognized and removed by the Base Excision Repair (BER) pathway. However, its presence can have complex effects, especially in the context of clustered DNA damage, where multiple lesions are formed in close proximity by a single radiation track. Research using oligonucleotide constructs with defined lesions has shown that a persistent 5,6-dihydrothymine lesion can significantly impair the repair of a closely opposed lesion, such as an abasic (AP) site or a single-strand break (SSB), when located within five base pairs. nih.gov This finding demonstrates that (5S)-Dihydrothymine is not just a substrate for repair but can also modulate the efficiency of the repair of other nearby damages, highlighting its utility as a probe for dissecting the complex choreography of clustered DNA damage repair.
Development of In Vitro and In Vivo Model Systems for Studying DNA Damage Responses
Understanding the cellular response to (5S)-Dihydrothymine has been facilitated by the development of various model systems.
In Vitro Models:
Irradiated Cell Lines: A primary method for studying the formation and repair of this lesion involves exposing cultured cells, such as mouse fibroblast cell lines, to X-rays in an anaerobic environment. nih.govtandfonline.com Following irradiation, sensitive analytical techniques like liquid chromatography-tandem mass spectrometry can be used to detect and quantify the formation of dihydrothymine within the cellular DNA. nih.govtandfonline.com
Cell-Free Extracts: Cell-free systems, such as extracts from Xenopus eggs, provide a powerful tool to study the direct impact of dihydropyrimidine (B8664642) lesions on DNA replication without the complexities of ongoing transcription and other cellular processes. nih.gov These systems have been used to demonstrate that dihydropyrimidines can directly interfere with the progression of replication forks. nih.gov
In Vivo Models:
Irradiated Animal Models: Exposing laboratory animals, such as mice, to ionizing radiation serves as the principal in vivo model for studying the induction of (5S)-Dihydrothymine. While specific studies focusing solely on this lesion in whole animals are complex, the detection of the lesion in tissues from irradiated animals is feasible. Advanced techniques like the in vivo CometChip assay, which can quantify DNA damage in cells isolated from various tissues, represent a promising approach for monitoring the induction and repair of such lesions in a whole-organism context. mdpi.com
Potential as a Biomarker for Oxidative DNA Damage and Repair Processes
Given that (5S)-Dihydrothymine is a product of radiation and oxidative damage, its presence in biological fluids can serve as an indicator of such stress. nih.govresearchgate.net The development of highly sensitive and specific assays, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), allows for the precise quantification of dihydrothymine in human plasma, saliva, and urine. uq.edu.auresearchgate.net
This analytical capability has opened the door to its use as a potential biomarker. The concentration ratio of dihydrothymine to its precursor thymine (DHT:T) in plasma is being explored as a diagnostic marker for the activity of dihydropyrimidine dehydrogenase (DPD). tue.nl DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including thymine and the chemotherapy drug 5-fluorouracil. uq.edu.au Assessing DPD activity is crucial for predicting patient response and toxicity to fluoropyrimidine-based chemotherapy. Therefore, measuring the endogenous DHT:T ratio could provide a reliable, non-invasive method for phenotyping DPD activity, reflecting both DNA damage and the capacity of relevant metabolic repair pathways. tue.nl
Table 1: Analytical Method for Dihydrothymine Detection in Human Biological Samples
| Parameter | Details |
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) uq.edu.au |
| Ionization Mode | Atmospheric Pressure Chemical Ionisation (APCI) uq.edu.au |
| Detection Mode | Multiple Reaction Monitoring (MRM) uq.edu.au |
| MRM Transition for DHT | m/z: 129.1 → 68.9 uq.edu.au |
| Sample Types | Plasma, Saliva, Urine uq.edu.au |
| Lower Limit of Quantification (Urine) | 10 mg/L uq.edu.au |
| Retention Time | 5.17 minutes uq.edu.au |
Future Directions and Emerging Research Avenues for Dihydrothymine, 5s
Advancement of High-Throughput Detection and Characterization Methodologies
The development of robust and high-throughput methods for the detection and characterization of (5S)-dihydrothymine is crucial for understanding its dynamics in biological systems. Current research efforts are focused on enhancing the speed, sensitivity, and specificity of analytical techniques.
One of the most promising advancements is in the application of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique offers significant improvements in the quantification of dihydrothymine (B131461) and other pyrimidine (B1678525) metabolites in biological samples like plasma and urine. nih.govtue.nlnih.govresearchgate.net Recent studies have demonstrated the development of UPLC-MS/MS assays that can simultaneously measure uracil (B121893), dihydrouracil (B119008), thymine (B56734), and dihydrothymine in a single analytical run. nih.govtue.nl These methods are characterized by high precision, with intra- and inter-assay precision being consistently low. nih.govtue.nl The enhanced sensitivity of these assays allows for the detection of low concentrations of these metabolites, which is critical for studying subtle changes in pyrimidine metabolism. nih.gov
Furthermore, the move towards high-throughput formats, such as the use of 96-well solid-phase extraction plates for sample preparation, has significantly accelerated the analysis of large numbers of samples. nih.gov This is particularly important for large-scale metabolomics studies and for clinical applications where rapid turnaround times are essential.
Beyond quantification, high-throughput screening (HTS) platforms are being adapted to study DNA damage, including the formation of lesions like dihydrothymine. The CometChip platform, for instance, has increased the capacity of the traditional comet assay by approximately 200 times, enabling the rapid screening of compounds that may induce DNA damage. bohrium.commit.eduresearchgate.net While not yet specifically applied to (5S)-dihydrothymine on a large scale, these HTS methodologies for detecting DNA damage provide a framework for future studies aimed at identifying agents that lead to its formation. bohrium.commit.eduresearchgate.netnih.gov
| Methodology | Advancement | Application to (5S)-Dihydrothymine Research | Key Findings/Potential |
| UPLC-MS/MS | Simultaneous quantification of multiple pyrimidine metabolites. nih.govtue.nlnih.gov | Rapid and sensitive measurement in biological fluids. | Allows for detailed pharmacokinetic and metabolic profiling. |
| 96-well SPE | Automated and high-throughput sample preparation. nih.gov | Enables large-scale metabolomic and clinical studies. | Increased sample throughput and reduced processing time. |
| CometChip | High-throughput single-cell gel electrophoresis. bohrium.commit.eduresearchgate.net | Screening for agents that induce dihydrothymine formation as a DNA lesion. | Potential to identify novel genotoxic agents and understand mechanisms of DNA damage. |
| Fluorescence-based Assays | Simple and rapid detection of DNA damage in 96-well format. acs.org | High-throughput screening of conditions leading to DNA damage, including dihydrothymine formation. | Facilitates the screening of DNA-compatible conditions for various molecular biology applications. |
Exploration of Novel Enzymatic and Non-Enzymatic Formation Pathways
While the canonical pathway for dihydrothymine formation via dihydropyrimidine (B8664642) dehydrogenase (DPD) is well-established, researchers are exploring alternative enzymatic and non-enzymatic routes that could contribute to its cellular pool.
Enzymatic Pathways:
The primary enzymatic route for the formation of (5S)-dihydrothymine is the reduction of thymine, a reaction catalyzed by DPD. nih.gov This is the rate-limiting step in the pyrimidine degradation pathway. nih.govnih.gov However, the discovery of novel enzymes and pathways in related metabolic contexts suggests that our understanding of pyrimidine metabolism may be incomplete. For example, the identification of a flavin-dependent thymidylate synthase (FDTS) encoded by the thyX gene in many microorganisms presents a novel pathway for thymidylate biosynthesis, highlighting the diversity of enzymatic strategies for pyrimidine metabolism. nih.gov While FDTS is involved in synthesis rather than degradation, its discovery opens the door to the possibility of yet-to-be-identified enzymes that may catalyze the formation of dihydrothymine through alternative mechanisms.
Recent research has also extended our understanding of the reductive pyrimidine degradation pathway in bacteria, identifying new enzymes that process the downstream products of dihydrothymine catabolism. nih.gov This deeper understanding of the entire pathway could reveal regulatory mechanisms or substrate channeling that might influence the steady-state levels of dihydrothymine.
Non-Enzymatic Pathways:
Non-enzymatic formation of dihydrothymine is also an area of growing interest, particularly in the context of DNA damage. It is known that dihydrothymine can be formed in DNA through exposure to ionizing radiation under anaerobic conditions. nih.gov The formation of dihydrothymine as a DNA lesion is a significant consequence of radiation exposure. nih.gov
Furthermore, ultraviolet (UV) radiation can induce the formation of dihydrothymine from thymine in DNA. hoffmanlab.org Photochemical reactions can also lead to the dehydrogenation of dihydropyrimidines back to their corresponding pyrimidines in the presence of transition metal salts, suggesting a potential for reversible non-enzymatic transformations. nih.govresearchgate.net
| Pathway Type | Description | Key Molecules/Factors | Relevance to (5S)-Dihydrothymine |
| Enzymatic | |||
| Canonical Reductive Degradation | The established pathway for thymine catabolism. | Dihydropyrimidine Dehydrogenase (DPD), Thymine, NADPH | Primary source of endogenous (5S)-dihydrothymine. nih.gov |
| Novel Bacterial Degradation Pathways | Extended pathways for the breakdown of pyrimidine products. nih.gov | β-alanine:2-oxoglutarate aminotransferase, malonic semialdehyde reductase | May influence the overall flux and steady-state levels of dihydrothymine. |
| Non-Enzymatic | |||
| Ionizing Radiation | Formation of dihydrothymine as a DNA lesion in an anaerobic environment. nih.gov | X-rays, DNA | A significant pathway for the formation of genotoxic dihydrothymine. |
| UV Radiation | Photochemical conversion of thymine to dihydrothymine in DNA. hoffmanlab.org | UV light, DNA | Contributes to UV-induced DNA damage. |
| Photochemical Dehydrogenation | Reversible conversion of dihydropyrimidines to pyrimidines. nih.govresearchgate.net | Light (>300 nm), transition metal salts | Suggests a potential for dynamic, non-enzymatic interconversion. |
Interdisciplinary Approaches to Dihydrothymine Research, Integrating Chemical Biology and Biophysics
The integration of chemical biology and biophysics offers powerful new tools to investigate the roles of (5S)-dihydrothymine that extend beyond its function as a simple metabolic intermediate. These approaches can provide insights into its interactions with macromolecules and its effects on the structural and dynamic properties of DNA.
Chemical Biology Approaches:
Chemical biology provides tools to study biological systems with chemical precision. For (5S)-dihydrothymine, this could involve the development of:
Chemical Probes: The synthesis of modified versions of dihydrothymine, for example, with photo-crosslinking moieties or affinity tags, could be used to identify proteins that interact with this molecule. nih.gov These "reader" proteins could be involved in signaling pathways that respond to changes in pyrimidine metabolism or DNA damage.
Genetically Encoded Sensors: The design of fluorescent protein-based sensors that can specifically bind to dihydrothymine would allow for the real-time visualization of its concentration changes within living cells.
Targeted Modulation of Metabolic Pathways: The use of small molecule inhibitors of enzymes involved in pyrimidine metabolism can be used to perturb the levels of dihydrothymine and observe the downstream cellular consequences. bu.edu
Biophysical Approaches:
Biophysical techniques can be employed to understand the structural and dynamic consequences of the presence of (5S)-dihydrothymine, particularly within the context of DNA. Techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography: These methods can be used to determine the three-dimensional structure of DNA duplexes containing a dihydrothymine lesion. This can reveal how the lesion alters the local DNA structure, which can in turn affect the binding of DNA repair enzymes and other proteins.
Single-Molecule Techniques: Live-cell single-molecule imaging can be used to study the diffusion dynamics and chromatin binding of DNA repair factors in response to the formation of dihydrothymine lesions. nih.govbiorxiv.orgresearchgate.net This can provide mechanistic insights into how the cell recognizes and repairs this type of DNA damage.
Mass Spectrometry (MS): Advanced MS techniques can be used to characterize the biophysical properties of proteins that interact with dihydrothymine, as well as to quantify the levels of dihydrothymine in complex biological samples with high accuracy.
The combination of these interdisciplinary approaches will be essential for a comprehensive understanding of the multifaceted roles of (5S)-dihydrothymine in cellular physiology and pathology.
| Interdisciplinary Field | Specific Approach | Potential Application to (5S)-Dihydrothymine Research | Expected Insights |
| Chemical Biology | Development of chemical probes (e.g., with affinity tags or photo-crosslinkers). nih.gov | Identification of proteins that bind to dihydrothymine or DNA containing this lesion. | Discovery of novel "reader" proteins and signaling pathways. |
| Design of genetically encoded fluorescent sensors. | Real-time imaging of dihydrothymine dynamics in living cells. | Understanding the spatiotemporal regulation of dihydrothymine levels. | |
| Use of small molecule inhibitors of pyrimidine metabolism. bu.edu | Perturbation of dihydrothymine levels to study cellular responses. | Elucidation of the functional consequences of altered dihydrothymine concentrations. | |
| Biophysics | NMR Spectroscopy and X-ray Crystallography. | Determination of the structure of DNA containing dihydrothymine. | Understanding the structural basis of lesion recognition by repair enzymes. |
| Live-cell single-molecule imaging. nih.govbiorxiv.orgresearchgate.net | Analysis of the recruitment and dynamics of DNA repair proteins at sites of dihydrothymine lesions. | Mechanistic details of the DNA damage response to dihydrothymine. |
Q & A
Q. How can (5S)-dihydrothymine be identified and characterized in biological samples?
Methodological Answer: Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular formula (C₅H₈N₂O₂) and stereochemistry. Compare spectral data with reference standards from authoritative databases like the European Chemicals Agency (ECHA), which provides SMILES notation ([N]C@@([C]=O)[C]1=O) and InChI identifiers . For quantification, pair liquid chromatography (HPLC) with UV detection at 210–220 nm, optimized for pyrimidine derivatives.
Q. What metabolic pathways involve (5S)-dihydrothymine, and how are they disrupted in genetic disorders?
Methodological Answer: (5S)-dihydrothymine is a catabolic intermediate of thymine, degraded by dihydropyrimidinase (DPYS). Mutations in DPYS (23+ documented variants) impair enzyme activity, leading to accumulation in biofluids. To study this, perform urine metabolite profiling via gas chromatography-mass spectrometry (GC-MS) and correlate findings with clinical phenotypes (e.g., neurological deficits) .
Q. What experimental approaches are used to incorporate (5S)-dihydrothymine into DNA for replication studies?
Methodological Answer: Synthesize DNA containing (5S)-dihydrothymine using in vitro replication systems with DNA polymerase and dihydrothymidine triphosphate (DHdTTP). Validate incorporation via gel electrophoresis and enzymatic digestion assays. For in vivo studies, administer isotopically labeled dihydrothymidine to cell cultures and track integration using scintillation counting .
Q. Which analytical techniques are recommended for quantifying (5S)-dihydrothymine in urine or cerebrospinal fluid?
Methodological Answer: Employ reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Use deuterated internal standards (e.g., [²H₃]-dihydrothymine) to correct for matrix effects. Validate precision by analyzing spiked samples across physiological concentration ranges (0.1–50 μM) .
Advanced Research Questions
Q. Why does Spore Photoproduct Lyase (SP lyase) exhibit stereospecificity against (5S)-dihydrothymine lesions?
Methodological Answer: Structural studies (X-ray crystallography at 1.8–2.2 Å resolution) reveal that the 5S configuration positions the C6 atom 6 Å from the S-adenosylmethionine (SAM) cofactor—too distant for hydrogen abstraction. Mutagenesis of active-site residues (e.g., C50A) combined with molecular dynamics simulations can further elucidate steric hindrance mechanisms .
Q. How can contradictions in dihydropyrimidinase activity data across studies be resolved?
Methodological Answer: Standardize assays using recombinant DPYS and synthetic (5S)-dihydrothymine to control stereochemical purity. Include negative controls (e.g., heat-inactivated enzyme) and normalize activity to total protein concentration. Address inter-lab variability by adopting the "peak area ratio" method, which compensates for substrate depletion and detector variability .
Q. What experimental designs assess the neurological impact of (5S)-dihydrothymine accumulation in DPYS deficiency?
Methodological Answer: Use Dpys⁻/⁻ murine models to monitor motor dysfunction via open-field and rotarod tests. Measure dihydrothymine levels in cerebrospinal fluid (CSF) via microdialysis and LC-MS. Correlate with histopathological changes (e.g., neuronal apoptosis) using immunohistochemistry for caspase-3 activation .
Q. How does (5S)-dihydrothymine contribute to 5-fluorouracil (5-FU) toxicity in DPD-deficient patients?
Methodological Answer: In dihydropyrimidine dehydrogenase (DPD)-deficient individuals, impaired 5-FU catabolism leads to accumulation of toxic metabolites. Use pharmacogenetic screening (e.g., DPYD variant analysis) to identify high-risk patients. Validate with in vitro cytotoxicity assays (MTT/propidium iodide) on patient-derived lymphocytes exposed to 5-FU .
Q. What computational methods evaluate the structural effects of (5S)-dihydrothymine on DNA helicity?
Methodological Answer: Perform molecular dynamics simulations (AMBER or CHARMM force fields) to compare DNA duplexes with (5S)-dihydrothymine vs. canonical thymine. Analyze base-pairing stability (hydrogen bond distances) and helical parameters (twist, roll) using tools like Curves+. Validate with circular dichroism (CD) spectroscopy .
Q. How can researchers design reproducible studies on (5S)-dihydrothymine’s role in oxidative stress?
Methodological Answer: Treat cell lines (e.g., HEK293) with hydrogen peroxide and quantify (5S)-dihydrothymine via LC-MS. Include antioxidants (e.g., NAC) as controls. Adhere to FAIR data principles: document protocols in detail (e.g., buffer compositions, incubation times) and deposit raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
